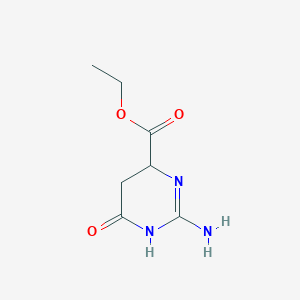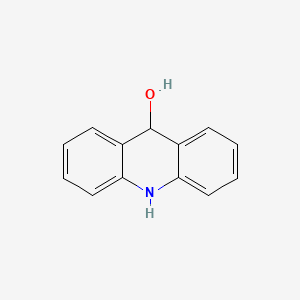![molecular formula C22H20N4O3S B12920272 N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-2-yl)acetamide CAS No. 61462-74-6](/img/structure/B12920272.png)
N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-((4-(Methylsulfonamido)phenyl)amino)acridin-2-yl)acetamide: is a complex organic compound with the molecular formula C22H20N4O3S and a molecular weight of 420.48 g/mol . This compound is part of the acridine family, known for its diverse applications in various scientific fields, including medicinal chemistry and materials science.
準備方法
The synthesis of N-(9-((4-(Methylsulfonamido)phenyl)amino)acridin-2-yl)acetamide involves multiple steps, typically starting with the preparation of the acridine core. The synthetic route often includes the following steps :
Formation of the Acridine Core: The acridine core is synthesized through a series of condensation reactions involving aromatic amines and aldehydes.
Introduction of the Methylsulfonamido Group: The methylsulfonamido group is introduced via sulfonation reactions using reagents like methylsulfonyl chloride.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
N-(9-((4-(Methylsulfonamido)phenyl)amino)acridin-2-yl)acetamide: undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
科学的研究の応用
N-(9-((4-(Methylsulfonamido)phenyl)amino)acridin-2-yl)acetamide: has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, including dyes and pigments, due to its unique chemical properties.
作用機序
The mechanism of action of N-(9-((4-(Methylsulfonamido)phenyl)amino)acridin-2-yl)acetamide involves its interaction with various molecular targets and pathways . In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, it can inhibit specific enzymes, further contributing to its biological effects.
類似化合物との比較
N-(9-((4-(Methylsulfonamido)phenyl)amino)acridin-2-yl)acetamide: can be compared with other acridine derivatives, such as :
Acridine Orange: A well-known dye used in biological staining.
Amsacrine: An anticancer agent used in chemotherapy.
Proflavine: An antiseptic and disinfectant.
The uniqueness of N-(9-((4-(Methylsulfonamido)phenyl)amino)acridin-2-yl)acetamide lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
61462-74-6 |
|---|---|
分子式 |
C22H20N4O3S |
分子量 |
420.5 g/mol |
IUPAC名 |
N-[9-[4-(methanesulfonamido)anilino]acridin-2-yl]acetamide |
InChI |
InChI=1S/C22H20N4O3S/c1-14(27)23-17-11-12-21-19(13-17)22(18-5-3-4-6-20(18)25-21)24-15-7-9-16(10-8-15)26-30(2,28)29/h3-13,26H,1-2H3,(H,23,27)(H,24,25) |
InChIキー |
RGUBQQPDWQLBTP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


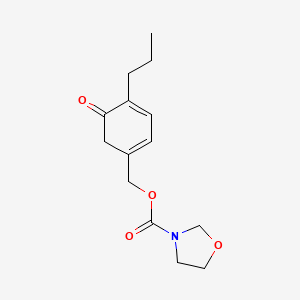
![3-(5-Dibenzylamino-2-methoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12920198.png)
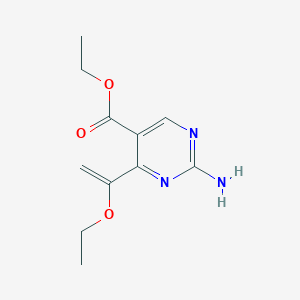
![6,7-Dimethyl-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(7H)-one](/img/structure/B12920207.png)
![2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine](/img/structure/B12920213.png)
![8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12920223.png)



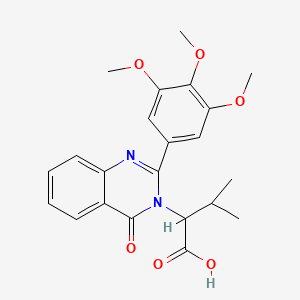

![Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate](/img/structure/B12920260.png)
